molecular formula C15H16N4O B2601642 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 306979-70-4

7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2601642
CAS RN: 306979-70-4
M. Wt: 268.32
InChI Key: IRLOIJPDFNPVLM-UHFFFAOYSA-N
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Description

“7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C15H17N5O . It is a solid substance with a molecular weight of 283.33 .


Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has been reported in several studies . For instance, one study described the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular structure of “7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the InChI code: 1S/C15H17N5O/c1-9-6-10(2)8-12(7-9)21-11(3)13-4-5-17-15-18-14(16)19-20(13)15/h4-8,11H,1-3H3,(H2,16,19) .


Physical And Chemical Properties Analysis

“7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a solid substance .

Scientific Research Applications

Antibacterial Activity Compounds like 1,2,4-triazole-containing hybrids have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious pathogen causing a spectrum of diseases. These hybrids exhibit multiple antibacterial mechanisms and are considered promising broad-spectrum antibacterial agents, including against drug-resistant strains (Li & Zhang, 2021).

Optical Sensors and Biological Significance Pyrimidine derivatives, part of the chemical class to which the target compound relates, are highlighted for their use in optical sensors and hold various biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them ideal for sensing applications, alongside their significant biological functions (Jindal & Kaur, 2021).

Biological Features and Drug Development The extensive study of 1,2,4-triazole derivatives, including the synthesis and identification of new drugs with diverse biological activities, emphasizes the importance of this chemical class in developing novel therapeutic agents. These compounds demonstrate a range of activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties (Ohloblina, 2022).

Optoelectronic Materials The integration of pyrimidine and triazine rings into π-extended conjugated systems is noteworthy for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, showcasing the versatility of pyrimidine derivatives in material science (Asgaonkar et al., 2022).

Safety and Hazards

The safety information for “7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-6-11(2)8-13(7-10)20-12(3)14-4-5-16-15-17-9-18-19(14)15/h4-9,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLOIJPDFNPVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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